8-Fluoro-4-oxo-4H-chromene-2-carboxylic acid 8-Fluoro-4-oxo-4H-chromene-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 93340-04-6
VCID: VC13868788
InChI: InChI=1S/C10H5FO4/c11-6-3-1-2-5-7(12)4-8(10(13)14)15-9(5)6/h1-4H,(H,13,14)
SMILES: C1=CC2=C(C(=C1)F)OC(=CC2=O)C(=O)O
Molecular Formula: C10H5FO4
Molecular Weight: 208.14 g/mol

8-Fluoro-4-oxo-4H-chromene-2-carboxylic acid

CAS No.: 93340-04-6

Cat. No.: VC13868788

Molecular Formula: C10H5FO4

Molecular Weight: 208.14 g/mol

* For research use only. Not for human or veterinary use.

8-Fluoro-4-oxo-4H-chromene-2-carboxylic acid - 93340-04-6

Specification

CAS No. 93340-04-6
Molecular Formula C10H5FO4
Molecular Weight 208.14 g/mol
IUPAC Name 8-fluoro-4-oxochromene-2-carboxylic acid
Standard InChI InChI=1S/C10H5FO4/c11-6-3-1-2-5-7(12)4-8(10(13)14)15-9(5)6/h1-4H,(H,13,14)
Standard InChI Key IUIBFSKSDRSMPH-UHFFFAOYSA-N
SMILES C1=CC2=C(C(=C1)F)OC(=CC2=O)C(=O)O
Canonical SMILES C1=CC2=C(C(=C1)F)OC(=CC2=O)C(=O)O

Introduction

8-Fluoro-4-oxo-4H-chromene-2-carboxylic acid is a compound belonging to the chromene family, which is characterized by a fused benzopyran ring system. This compound features a carbonyl group at the 4-position and a carboxylic acid group at the 2-position, with a fluorine substituent at the 8-position. The presence of these functional groups contributes to its unique chemical properties and potential biological activities.

Synthesis and Reactivity

The synthesis of 8-Fluoro-4-oxo-4H-chromene-2-carboxylic acid typically involves multi-step organic reactions. These processes may include cyclization reactions and the use of various reagents to introduce the fluorine substituent. The compound's reactivity is influenced by its functional groups, particularly the carboxylic acid and the fluorine atom, which can participate in a range of chemical transformations.

Biological Activities and Potential Applications

Compounds within the chromene family have been reported to exhibit a variety of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. While specific biological activities of 8-Fluoro-4-oxo-4H-chromene-2-carboxylic acid remain to be fully characterized, its structural features suggest potential therapeutic applications. Further research is needed to explore its efficacy and safety in medical contexts.

Hazard and Safety Information

  • Signal Word: Warning

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation)

  • Precautionary Statements: P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/eye protection), P302+P352+P332+P313 (If skin irritation occurs: Get medical advice/attention. Wash with plenty of soap and water), P362+P364 (Take off contaminated clothing and wash before reuse).

Hazard StatementPrecautionary Statement
H315P264, P280, P302+P352+P332+P313
H319P305+P351+P338, P362+P364

Comparison with Similar Compounds

8-Fluoro-4-oxo-4H-chromene-2-carboxylic acid shares structural similarities with other chromene derivatives, such as 6-Fluoro-4-oxo-4H-chromene-2-carboxylic acid and 7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid. The position of the fluorine substituent significantly influences the compound's chemical behavior and biological activity.

Compound NameStructural FeaturesSimilarity Index
6-Fluoro-4-oxo-4H-chromene-2-carboxylic acidFluoro substituent at position 60.97
7-Fluoro-4-oxo-4H-chromene-2-carboxylic acidFluoro substituent at position 70.97
8-Fluoro-4-oxo-4H-chromene-2-carboxylic acidFluoro substituent at position 80.95

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